4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
Overview
Description
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a chlorobenzoyl group and a hydrazide moiety, making it a candidate for further research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole core One common approach is the reaction of 4-chlorobenzoyl chloride with hydrazine to form the hydrazide intermediate
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. The process would need to be carefully controlled to manage the reactivity of the various functional groups involved.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: : The hydrazide group can be reduced to form a hydrazine derivative.
Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Pyrrole-2-carboxylic acid derivatives.
Reduction: : Hydrazine derivatives.
Substitution: : Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an inhibitor, it might bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
4-(4-chlorobenzoyl)pyrrole-2-carboxylic acid: : Similar structure but lacks the hydrazide group.
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide: : Similar pyridinyl group but different core structure.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O2/c19-12-3-1-9(2-4-12)15(28)10-5-14(24-7-10)17(29)27-26-16-13(20)6-11(8-25-16)18(21,22)23/h1-8,24H,(H,25,26)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBULRJBPIKJQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112260 | |
Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338403-47-7 | |
Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338403-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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